2-Amino-3-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-3-methylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-4(9)2-3-7-5(8)6/h2-3H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSXUEPGKWYEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through the Biginelli reaction, a one-pot, three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. For instance, the reaction between an aromatic aldehyde, ethyl acetoacetate, and urea in the presence of a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 in ethanol yields the desired product . This method is efficient, cost-effective, and environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and twin-screw extruders allows for solvent-free and catalyst-free synthesis, making the process more sustainable and scalable .
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 2 and the methyl group at position 3 participate in nucleophilic and electrophilic substitutions:
Amino Group Reactivity
-
Acylation : Reacts with acetyl chloride in anhydrous THF to form N-acetyl derivatives (yield: 82–88%) .
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkylated products .
Methyl Group Reactivity
-
Oxidative Functionalization : Catalyzed by KMnO₄ under acidic conditions, the methyl group oxidizes to a carboxylic acid .
Table 1: Substitution Reaction Conditions
Ring-Based Transformations
The dihydropyrimidinone core undergoes redox and cycloaddition reactions:
Oxidation
-
Treatment with H₂O₂ or mCPBA converts the 3,4-dihydro ring to a fully aromatic pyrimidinone system .
Reduction
-
Catalytic hydrogenation (H₂, Pd/C) saturates the ring, yielding tetrahydropyrimidinone derivatives .
Cycloaddition
-
Participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems .
Multicomponent Reactions
The compound serves as a precursor in Biginelli-like reactions:
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Reacts with aldehydes and 1,3-dicarbonyl compounds under ZrCl₄ or Cd-COF catalysis to form polyfunctional dihydropyrimidinones (yields: 75–98%) .
Table 2: Biginelli Reaction Optimization
| Catalyst | Solvent | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| ZrCl₄ | Ethanol | Reflux | 4 | 92% | |
| Cd-COF | Solvent-free | 110°C | 6 | 98% | |
| Granite | Ethanol | Reflux | 8 | 68% |
Biological Activity-Driven Modifications
Structural analogs show potent adenosine A₂B receptor antagonism ( K i = 10.2–23.6 nM) . Key modifications include:
-
5-Position Functionalization : Introducing carboxamide groups enhances selectivity .
-
Heterocycle Fusion : Thienyl or furyl substituents improve binding affinity .
Mechanistic Insights
Scientific Research Applications
Synthesis of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one
The synthesis of this compound is often achieved through the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-keto esters under acidic conditions. This method is favored for its efficiency and ability to produce high yields of the desired compound with minimal by-products. Recent advancements have introduced solvent-free conditions and the use of various catalysts such as bismuth(III) sulfate, enhancing the sustainability and efficiency of the process .
Anticancer Properties
Research has demonstrated that this compound derivatives exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance its potency against different cancer types.
Antimicrobial Effects
The compound has shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. The introduction of different substituents has been linked to improved efficacy against resistant strains, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory and analgesic effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and pain mediators, providing a dual therapeutic approach for inflammatory diseases .
A2B Receptor Antagonism
Recent studies have identified this compound as a novel antagonist for the A2B adenosine receptor. This receptor plays a crucial role in various physiological processes and is implicated in several diseases, including cancer and inflammation. The high selectivity and affinity exhibited by this compound make it a valuable tool for studying adenosine signaling pathways .
Neuroprotective Effects
Emerging evidence suggests that derivatives of this compound may offer neuroprotective benefits by modulating neuroinflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . These findings open avenues for further exploration in neuropharmacology.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Anticancer Activity | Demonstrated significant inhibition of cell growth in breast and prostate cancer cell lines | Potential development of anticancer drugs |
| Research on Antimicrobial Effects | Showed efficacy against resistant bacterial strains | New antimicrobial therapies |
| Investigation into A2B Receptor Antagonism | Identified as a selective antagonist with submicromolar affinity | Targeted therapies for inflammatory diseases |
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and migration.
Comparison with Similar Compounds
6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one (CAS: 52386-29-5)
- Molecular Formula : C₅H₇N₃O₂.
- Key Differences: Substitution: A methoxy group at position 2 replaces the methyl group in the target compound. Physical Properties: Melting point (214–216°C) and boiling point (227°C) are higher than those of 2-amino-3-methyl-3,4-dihydropyrimidin-4-one, likely due to increased polarity from the methoxy group . Applications: The methoxy group enhances solubility in polar solvents, making this derivative more suitable for aqueous-phase reactions in pharmaceutical synthesis .
6-Fluoro-2-methyl-3,4-dihydropyrimidin-4-one (CAS: 18260-82-7)
- Molecular Formula : C₅H₅FN₂O.
- Key Differences: Substitution: A fluorine atom at position 6 introduces strong electron-withdrawing effects, altering reactivity. Physical Properties: Molecular weight (128.1 g/mol) is slightly lower than the target compound (141.12 g/mol for its methoxy analog). Fluorine’s electronegativity may reduce basicity compared to amino-substituted analogs . Applications: Fluorine substitution is often leveraged to improve metabolic stability and bioavailability in drug candidates .
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride (CAS: 2137590-74-8)
- Molecular Formula : C₈H₁₄ClN₃O₂.
- Key Differences: Substitution: A bulky 2-aminopropan-2-yl group at position 2 and a methoxy group at position 5 introduce steric hindrance. Physical Properties: Higher molecular weight (228.67 g/mol) and the presence of a hydrochloride salt enhance crystallinity and stability for storage . Applications: The charged hydrochloride form improves solubility for in vitro assays, while the bulky substituent may modulate receptor binding affinity .
2,6-Diamino-1,4-dihydropyrimidin-4-one (CAS: 56-06-4)
- Molecular Formula : C₄H₆N₄O.
- Key Differences: Substitution: Amino groups at positions 2 and 6 create a symmetrical structure with enhanced hydrogen-bonding capacity. Applications: Symmetrical diaminopyrimidinones are often explored as kinase inhibitors or antimicrobial agents due to their ability to engage in multiple hydrogen bonds .
Comparative Data Table
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Applications |
|---|---|---|---|---|---|
| This compound (2417-17-6) | C₅H₇N₃O | 141.12 | 2-Amino, 3-Methyl | Not reported | Nucleotide analog synthesis |
| 6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one (52386-29-5) | C₅H₇N₃O₂ | 141.12 | 2-Methoxy, 6-Amino | 214–216 | Polar solvent-based reactions |
| 6-Fluoro-2-methyl-3,4-dihydropyrimidin-4-one (18260-82-7) | C₅H₅FN₂O | 128.10 | 2-Methyl, 6-Fluoro | Not reported | Bioavailability optimization |
| 2,6-Diamino-1,4-dihydropyrimidin-4-one (56-06-4) | C₄H₆N₄O | 126.12 | 2-Amino, 6-Amino | Not reported | Kinase inhibition, antimicrobials |
Key Research Findings
- Electronic Effects: Electron-donating groups (e.g., methyl, amino) increase basicity and nucleophilicity at the pyrimidine ring, favoring alkylation or acylation reactions. Electron-withdrawing groups (e.g., fluoro) enhance electrophilicity, useful in nucleophilic aromatic substitution .
- Solubility and Bioavailability: Methoxy and amino groups improve aqueous solubility, while fluorine and hydrophobic substituents enhance membrane permeability .
- Structural Flexibility: Bulky substituents (e.g., 2-aminopropan-2-yl) can restrict ring puckering, influencing binding to biological targets like enzymes or receptors .
Biological Activity
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidinone family, has garnered significant attention due to its diverse biological activities. This compound is primarily synthesized through multi-component reactions such as the Biginelli reaction, which facilitates the formation of various derivatives with enhanced pharmacological properties. The biological significance of this compound is underscored by its applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Biological Activities
The biological activities of this compound and its derivatives include:
- Antimicrobial Activity : Numerous studies have demonstrated the antimicrobial properties of dihydropyrimidinones against a range of microorganisms. For instance, compounds derived from this scaffold have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal effects against Candida albicans and Aspergillus niger .
- Anticancer Properties : Recent research highlights the potential of this compound as an anticancer agent. For example, a study indicated that certain derivatives can suppress tumor growth by inhibiting the mitogen-activated protein kinase (MAPK) signaling pathway in xenograft models . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions significantly influence their cytotoxicity against various cancer cell lines .
- Anti-inflammatory and Antioxidative Effects : The compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Several derivatives have been evaluated for their ability to reduce inflammation in vitro and in vivo, demonstrating a promising therapeutic profile against inflammatory diseases .
Antimicrobial Activity Evaluation
A systematic evaluation of various 3,4-dihydropyrimidinone derivatives was conducted to assess their antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method. The results indicated:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 3b | 32 | E. coli |
| 3f | 16 | S. aureus |
| 3i | 64 | A. niger |
| 3j | 128 | C. albicans |
These findings suggest that specific substitutions on the dihydropyrimidinone scaffold can enhance antimicrobial activity .
Anticancer Activity Assessment
In a recent study focusing on the anticancer potential of IACS-15414 (a derivative of this compound), it was observed that this compound effectively inhibited cell proliferation in various cancer cell lines. The study utilized flow cytometry to analyze apoptotic cells, revealing significant induction of apoptosis at higher concentrations:
| Concentration (μM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 5 | 2.61 | 21.2 |
| 10 | 33.26 | - |
| 15 | 65.08 | - |
These results indicate a dose-dependent increase in apoptotic activity, highlighting the potential for therapeutic applications in oncology .
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one?
Methodological Answer: The synthesis typically involves multi-step reactions under controlled conditions. For example:
- Step 1: Condensation of starting materials (e.g., thiourea derivatives or aminopyrimidines) with methylating agents under reflux conditions (70–100°C) in anhydrous solvents like ethanol or DMF. Monitoring reaction progress via TLC is critical .
- Step 2: Cyclization using catalysts such as HCl or Lewis acids (e.g., ZnCl₂) to form the dihydropyrimidinone core .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Key Parameters Table:
| Step | Temperature (°C) | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| 1 | 80–100 | EtOH, HCl | 45–60 |
| 2 | 60–80 | ZnCl₂, DMF | 50–70 |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation requires a combination of techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to resolve proton environments (e.g., NH₂ at δ 6.8–7.2 ppm, methyl group at δ 2.1–2.3 ppm) .
- X-ray Crystallography: Determines bond lengths, angles, and tautomeric forms (e.g., keto-enol equilibrium) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 154.1) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
Methodological Answer: Optimization strategies include:
- Temperature Control: Lowering reaction temperatures (e.g., 60°C) reduces side reactions like over-methylation .
- Catalyst Screening: Testing alternatives to HCl (e.g., p-TsOH or ionic liquids) improves regioselectivity .
- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency compared to ethanol .
Example Data Contradiction:
Conflicting reports on optimal pH for cyclization (pH 4–6 vs. pH 3–4) suggest pH-dependent tautomer stability. Validate via in-situ FTIR to track intermediate formation .
Q. How to resolve contradictions in spectral data for tautomeric forms of this compound?
Methodological Answer:
Q. What strategies are effective for designing analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to improve lipophilicity and target binding .
- Structure-Activity Relationship (SAR): Test analogs against biological targets (e.g., kinase inhibition assays) to correlate substituents with activity .
SAR Table for Analog Bioactivity:
| Substituent (Position) | Biological Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| -CF₃ (3) | Kinase X | 0.8 | |
| -Cl (2) | Enzyme Y | 2.4 |
Q. How to assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 25–200°C to identify decomposition points .
- pH Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC over 24 hours .
- Light Sensitivity: Expose to UV-Vis light (254 nm) and track photodegradation products using LC-MS .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
